molecular formula C11H11N3O2 B13963377 Urea, 1-(2-oxazolyl)-3-(o-tolyl)- CAS No. 35629-52-8

Urea, 1-(2-oxazolyl)-3-(o-tolyl)-

Cat. No.: B13963377
CAS No.: 35629-52-8
M. Wt: 217.22 g/mol
InChI Key: ISVQQJRVLCFYMV-UHFFFAOYSA-N
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Description

“Urea, 1-(2-oxazolyl)-3-(o-tolyl)-” is a heterocyclic urea derivative characterized by a 2-oxazolyl moiety and an o-tolyl (ortho-methylphenyl) substituent. The oxazolyl group introduces electron-rich aromaticity, while the o-tolyl group contributes steric and lipophilic effects, influencing solubility and molecular interactions .

Properties

CAS No.

35629-52-8

Molecular Formula

C11H11N3O2

Molecular Weight

217.22 g/mol

IUPAC Name

1-(2-methylphenyl)-3-(1,3-oxazol-2-yl)urea

InChI

InChI=1S/C11H11N3O2/c1-8-4-2-3-5-9(8)13-10(15)14-11-12-6-7-16-11/h2-7H,1H3,(H2,12,13,14,15)

InChI Key

ISVQQJRVLCFYMV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1NC(=O)NC2=NC=CO2

Origin of Product

United States

Preparation Methods

Procedure

  • Synthesis of 2-oxazolylamine :

    • Adapting the oxazole cyclization method from α-haloketones and urea (Search Result), 2-bromo-1-phenylethanone reacts with urea in PEG 400 at ambient temperature for 3 hours to form 2-phenyloxazole.
    • Subsequent functionalization (e.g., nitration/reduction or direct amination) yields 2-oxazolylamine.
  • Reaction with o-tolyl isocyanate :

    • Combine 2-oxazolylamine (1 equiv) and o-tolyl isocyanate (1.2 equiv) in chloroform or THF.
    • Add a base (e.g., triethylamine or pyridine) to catalyze the reaction.
    • Stir at ambient temperature for 12–24 hours (Search Result).

Key Data

Parameter Value Source
Solvent Chloroform/THF
Base Triethylamine
Reaction Time 12–24 hours
Yield (Analogous) 57–86%

Copper-Catalyzed Isocyanide Insertion

This approach uses copper acetate (CuOAc) to mediate urea formation from aryl isocyanides and O-benzoyl hydroxylamines (Search Result).

Procedure

  • Substrate Preparation :

    • Synthesize o-tolyl isocyanide via formylation/dehydration of o-toluidine.
    • Prepare O-benzoyl hydroxylamine with a 2-oxazolyl substituent.
  • Coupling Reaction :

    • Mix o-tolyl isocyanide (0.2 mmol), 2-oxazolyl O-benzoyl hydroxylamine (0.3 mmol), CuOAc (10 mol%), and t-BuONa (2 equiv) in THF.
    • Stir at 30°C under N₂ for 12 hours.

Key Data

Parameter Value Source
Catalyst CuOAc (10 mol%)
Base t-BuONa (2 equiv)
Solvent THF
Yield Range 33–86% (for analogous ureas)

PEG 400-Promoted Oxazole/Urea Tandem Synthesis

A one-pot method combining oxazole formation and urea synthesis (Search Result).

Procedure

  • Oxazole Formation :

    • React α-bromoacetophenone derivative (1 mmol) with urea (1 mmol) in PEG 400 at ambient temperature for 3 hours to form 2-substituted oxazole.
  • In Situ Urea Formation :

    • Add o-tolyl isocyanate (1.2 equiv) directly to the reaction mixture.
    • Continue stirring for an additional 6–12 hours.

Key Data

Parameter Value Source
Solvent PEG 400
Temperature Ambient
Catalyst None
Yield (Oxazole Step) 80–90%

Comparative Analysis

Method Advantages Limitations
Amine-Isocyanate High functional group tolerance Requires pre-formed oxazolylamine
Copper-Catalyzed Broad substrate scope Metal catalyst required
PEG-Promoted Green solvent, mild conditions Limited to specific substrates

Chemical Reactions Analysis

Types of Reactions: Urea, 1-(2-oxazolyl)-3-(o-tolyl)- can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the oxazolyl or o-tolyl groups are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.

    Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous solvents such as ether or tetrahydrofuran.

    Substitution: Various nucleophiles such as halides, amines, or thiols; reactions are often conducted in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed:

    Oxidation: Oxazole derivatives.

    Reduction: Amine derivatives.

    Substitution: Substituted urea derivatives with different functional groups.

Scientific Research Applications

Chemistry: Urea, 1-(2-oxazolyl)-3-(o-tolyl)- is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.

Biology: In biological research, this compound is studied for its potential as a bioactive molecule. It may exhibit antimicrobial, antifungal, or anticancer properties, making it a candidate for further pharmacological studies.

Medicine: The compound’s potential therapeutic effects are explored in medicinal chemistry. It may serve as a lead compound for the development of new drugs targeting specific biological pathways or diseases.

Industry: In the industrial sector, Urea, 1-(2-oxazolyl)-3-(o-tolyl)- can be used in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and stability make it suitable for various applications, including coatings, adhesives, and resins.

Mechanism of Action

The mechanism of action of Urea, 1-(2-oxazolyl)-3-(o-tolyl)- depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or nucleic acids. The oxazolyl group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity. The o-tolyl group may contribute to hydrophobic interactions, enhancing the compound’s stability and bioavailability.

Comparison with Similar Compounds

Research Findings and Implications

  • Anti-Tuberculosis Activity : Adamantyl-substituted ureas (e.g., compound 21) show promise due to their hydrophobic bulk, which may disrupt mycobacterial membranes .
  • Metabolic Stability : Chloropyridinyl and o-tolyl ureas exhibit varied metabolic pathways, with fragmentation patterns critical for environmental and pharmacokinetic studies .

Biological Activity

Urea derivatives have garnered attention in medicinal chemistry due to their diverse biological activities, including anti-tumor, antibacterial, and diuretic effects. This article focuses on the biological activity of Urea, 1-(2-oxazolyl)-3-(o-tolyl)- , exploring its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound Urea, 1-(2-oxazolyl)-3-(o-tolyl)- features a unique structural motif that includes an oxazole ring and a tolyl group. This specific arrangement may influence its interaction with biological targets.

Antitumor Activity

Recent studies have highlighted the potential of urea derivatives as anti-tumor agents. For instance, compounds with similar urea structures have shown significant inhibitory effects on various cancer cell lines. A notable example is the N,N'-diarylurea group, which has been linked to the inhibition of vascular endothelial growth factor receptor (VEGFR), thereby disrupting tumor angiogenesis and cell proliferation .

Table 1: Antitumor Activity of Urea Derivatives

Compound NameTargetIC50 (µM)Cell Line Tested
Urea, 1-(2-oxazolyl)-3-(o-tolyl)-V600E-B-RAF kinaseTBDVarious Tumor Cells
SorafenibVEGFR0.48A549, SMMC-7721

Antibacterial Activity

Urea derivatives have also been investigated for their antibacterial properties. Compounds based on urea motifs have demonstrated effectiveness against multi-resistant strains such as Staphylococcus aureus. These findings suggest that the urea structure may enhance the ability of these compounds to combat bacterial infections without promoting resistance .

Table 2: Antibacterial Activity of Urea Derivatives

Compound NameBacterial StrainMinimum Inhibitory Concentration (MIC)
Urea, 1-(2-oxazolyl)-3-(o-tolyl)-Staphylococcus aureusTBD
Other Urea DerivativesVariousMIC values ranging from 25 μg/mL

The biological activity of Urea, 1-(2-oxazolyl)-3-(o-tolyl)- can be attributed to its ability to interact with specific molecular targets:

  • Inhibition of Protein Kinases : Similar urea compounds have been shown to inhibit key signaling pathways involved in tumor growth and metastasis.
  • Disruption of Bacterial Cell Wall Synthesis : The antibacterial properties may stem from interference with the synthesis of bacterial cell walls or other critical cellular processes.

Case Studies

A series of investigations into urea derivatives have revealed promising results:

  • Case Study 1 : A derivative similar to Urea, 1-(2-oxazolyl)-3-(o-tolyl)- was tested for its anti-proliferative effects on a panel of cancer cell lines. The results indicated that certain structural modifications significantly enhanced activity against V600E-mutated B-RAF kinase .
  • Case Study 2 : In vitro studies demonstrated that another urea derivative exhibited potent antibacterial activity against Staphylococcus aureus, showcasing its potential as a therapeutic agent against antibiotic-resistant infections .

Q & A

Basic: What are the common synthetic routes for preparing 1-(2-oxazolyl)-3-(o-tolyl)urea derivatives?

Methodological Answer:
The synthesis typically involves reacting an isocyanate with an amine. For example:

  • Route A: Reacting 2-oxazolyl isocyanate with o-toluidine in anhydrous toluene under reflux, followed by crystallization (e.g., using ethanol-acetic acid mixtures) .
  • Route B: Using chloroform as a solvent with catalytic triethylamine to neutralize HCl byproducts, which improves yield .
    Key parameters include solvent polarity, temperature control (reflux conditions), and stoichiometric ratios of reactants.

Basic: Which spectroscopic techniques are essential for characterizing the structure of 1-(2-oxazolyl)-3-(o-tolyl)urea?

Methodological Answer:

  • 1H/13C NMR: To confirm substituent positions (e.g., aromatic protons at δ 7.02–8.67 ppm and urea NH peaks at δ 10.31 ppm) .
  • IR Spectroscopy: Detects urea C=O stretches (~1654 cm⁻¹) and NH stretches (~3340 cm⁻¹) .
  • ESI-HRMS: Validates molecular weight (e.g., [M+H]+ calculated: 262.1556, observed: 262.1562) .

Advanced: How can researchers optimize reaction conditions to improve the yield of 1-(2-oxazolyl)-3-(o-tolyl)urea derivatives?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance reactivity, while toluene minimizes side reactions .
  • Catalyst Use: Triethylamine improves yields by scavenging HCl in nucleophilic substitutions .
  • Temperature Gradients: Stepwise heating (e.g., 60°C → reflux) reduces decomposition .
  • Purification: Gradient crystallization (e.g., EtOH:AcOH 2:1) removes unreacted amines .

Advanced: What strategies are employed to resolve discrepancies in biological activity data among structurally similar urea derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies: Compare substituent effects (e.g., electron-withdrawing groups like -CF₃ vs. -CH₃) on MIC values .
  • Dose-Response Curves: Validate activity trends across multiple concentrations .
  • Computational Modeling: Use molecular docking to identify steric clashes or hydrogen-bonding mismatches in inactive analogues .

Advanced: How do substituents on the aromatic rings influence the bioactivity of 1-(2-oxazolyl)-3-(o-tolyl)urea derivatives?

Methodological Answer:

  • Electron-Donating Groups (e.g., -CH₃): Enhance membrane permeability via lipophilicity but may reduce target binding due to steric hindrance .
  • Electron-Withdrawing Groups (e.g., -Cl): Improve hydrogen-bonding with enzymes (e.g., bacterial dihydrofolate reductase) but may lower solubility .
  • Ortho-Substituents (e.g., o-tolyl): Increase torsional strain, potentially reducing conformational flexibility and activity .

Basic: What are the key considerations in designing in vitro assays to evaluate the antibacterial activity of urea derivatives?

Methodological Answer:

  • Strain Selection: Use Gram-positive (S. aureus) and Gram-negative (E. coli) models to assess broad-spectrum potential .
  • Control Agents: Compare with ciprofloxacin (MIC ~0.5 µg/mL) to benchmark potency .
  • Replicate Design: Perform triplicate experiments with error margins <10% to ensure reproducibility .

Advanced: What computational methods are utilized to predict the binding affinity of 1-(2-oxazolyl)-3-(o-tolyl)urea derivatives with target enzymes?

Methodological Answer:

  • Molecular Docking (AutoDock Vina): Simulates ligand-receptor interactions (e.g., with kinase ATP-binding pockets) using scoring functions like ΔG .
  • Molecular Dynamics (MD) Simulations: Analyzes stability of ligand-enzyme complexes over 100-ns trajectories .
  • QSAR Models: Correlates substituent descriptors (e.g., logP, polar surface area) with IC₅₀ values to prioritize analogues .

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